Technical Guide: n-Propyl Methacrylate (CAS 2210-28-8)
Technical Guide: n-Propyl Methacrylate (CAS 2210-28-8)
An In-Depth Technical Guide to n-Propyl Methacrylate (CAS 2210-28-8)
Physicochemical Profiling, Synthesis Protocols, and Biomedical Applications
Part 1: Executive Summary & Critical Disambiguation
Identity Verification
Before proceeding with experimental design, it is critical to resolve a common nomenclature conflict found in industrial databases.
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The CAS Number 2210-28-8 corresponds unequivocally to n-Propyl Methacrylate (nPMA) , a C3-ester monomer.
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The Name "2-Propylheptyl Methacrylate" refers to a branched C10-ester monomer (CAS 149855-64-1), derived from 2-propylheptanol.
Scope of this Guide: This document provides a comprehensive technical analysis of n-Propyl Methacrylate (CAS 2210-28-8) as defined by the user-supplied CAS identifier. nPMA is a critical intermediate monomer used to tune the glass transition temperature (
Core Specifications (CAS 2210-28-8)
| Property | Value | Unit | Method/Notes |
| Molecular Formula | - | - | |
| Molecular Weight | 128.17 | g/mol | - |
| Appearance | Colorless Liquid | - | Pungent, ester-like odor |
| Density | 0.902 | g/mL | at 25°C |
| Boiling Point | 141 | °C | at 760 mmHg |
| Flash Point | 35.6 (96) | °C (°F) | Closed Cup (Flammable) |
| Refractive Index | - | - | |
| Solubility | ~1.1 | g/L | in Water (25°C); Miscible in EtOH, Ether |
| Homopolymer | 35 | °C | Differential Scanning Calorimetry (DSC) |
Part 2: Physicochemical Behavior & Polymer Physics
The "Goldilocks" Hydrophobicity
In drug delivery systems (DDS), nPMA serves as a precise modulator of polymer hydrophobicity. Unlike methyl methacrylate (MMA), which can form overly brittle matrices (
This property is vital for nanoparticle stability . A core formed from Poly(nPMA) is solid at body temperature (37°C) but close enough to its transition state to allow for plasticization by hydrophobic drug payloads, facilitating high loading efficiency without "burst release" phenomena associated with lower
Reactivity Ratios
When copolymerizing nPMA (
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Implication: This suggests ideal random copolymerization (azeotropic-like behavior), ensuring a uniform distribution of hydrophobic domains (nPMA) within the hydrophilic matrix (HEMA), essential for preventing phase separation in optical or drug-eluting implants.
Part 3: Synthesis & Purification Protocols
Workflow Visualization: Transesterification Route
While commercially available, nPMA is often synthesized in-house to ensure removal of inhibitors (MEHQ) prior to sensitive radical polymerizations.
Caption: Industrial transesterification pathway for n-Propyl Methacrylate synthesis, utilizing azeotropic removal of methanol to drive equilibrium.
Protocol: Laboratory-Scale Synthesis
Objective: Synthesize 50g of nPMA via transesterification of Methyl Methacrylate (MMA).
Reagents:
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Methyl Methacrylate (MMA): 1.5 mol (Excess)
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n-Propanol: 0.5 mol
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Catalyst: Dioctyltin oxide (DBTO) (1 wt%) or Titanium(IV) isopropoxide.
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Inhibitor: Phenothiazine (500 ppm) to prevent polymerization during heating.
Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a fractionating column (Vigreux), and a distillation head.
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Reaction: Charge MMA, n-Propanol, Catalyst, and Inhibitor. Heat the mixture to reflux (~100°C).
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Equilibrium Shift: The reaction produces Methanol as a byproduct. MMA and Methanol form an azeotrope (bp 64.5°C). Continuously distill off this azeotrope to drive the reaction forward (Le Chatelier’s principle). Monitor head temperature; if it rises above 65°C, pure MMA is being lost—adjust reflux ratio.
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Workup: Once n-Propanol is consumed (verify via TLC or GC), cool the mixture.
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Washing: Wash the organic layer 3x with 5% NaOH (removes phenolic inhibitors and catalyst residues) and 3x with Brine.
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Drying: Dry over anhydrous
for 2 hours. Filter. -
Final Purification: Perform vacuum distillation. nPMA boils at ~40-45°C under reduced pressure (20 mmHg). Collect the main fraction.
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Storage: Store at 2-8°C. If storing >24h, add 10 ppm MEHQ stabilizer.
Part 4: Biomedical Applications & Drug Delivery
Hydrophobic Modification of Hydrogels
Poly(2-hydroxyethyl methacrylate) (pHEMA) is the gold standard for contact lenses and hydrogels. However, pure pHEMA swells significantly in water, which can lead to rapid drug elution.
Experimental Strategy: Incorporating 10-20 mol% of nPMA into a pHEMA network creates hydrophobic domains.
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Mechanism: These domains act as "reservoirs" for hydrophobic drugs (e.g., Dexamethasone, Timolol).
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Outcome: Reduces water content slightly but drastically slows the diffusion coefficient (
) of the drug, extending release profiles from hours to days.
RAFT Polymerization for Block Copolymers
For advanced drug delivery, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is used to create amphiphilic block copolymers (e.g., PEG-b-PnPMA).
Protocol: Synthesis of PEG-b-PnPMA Micelles
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Chain Transfer Agent (CTA): Use a PEG-macroCTA (e.g., PEG-CPADB).
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Initiator: AIBN (0.2 eq relative to CTA).
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Solvent: 1,4-Dioxane.
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Conditions: Degas (3 freeze-pump-thaw cycles). Polymerize at 70°C for 12 hours.
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Self-Assembly: Dissolve the resulting block copolymer in acetone, then dialyze against water. The hydrophobic PnPMA block collapses into the core, encapsulating hydrophobic drugs, while the PEG shell ensures stability.
Caption: Formation of core-shell nanoparticles using nPMA to sequester hydrophobic therapeutic agents.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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H226: Flammable liquid and vapor.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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Ventilation: Always handle in a fume hood. The vapor density is >1 (heavier than air), meaning vapors can accumulate in low areas.
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PPE: Nitrile gloves are recommended (Breakthrough time > 30 min). Latex is permeable to methacrylates and should be avoided to prevent allergic contact dermatitis.
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Inhibitor Check: Commercial nPMA contains MEHQ. Before polymerization, remove MEHQ using an inhibitor-remover column (alumina-based) or wash with NaOH, otherwise, induction times will be unpredictable.
References
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Sigma-Aldrich. (2025). Propyl methacrylate Safety Data Sheet (CAS 2210-28-8).[1]Link
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Brandrup, J., & Immergut, E. H. (1989). Polymer Handbook, 3rd Edition.[3] Wiley-Interscience. (Source for
and Reactivity Ratios). - Macromolecules. (2010). Ellipsometry measurements of glass transition breadth in bulk films of random, block, and gradient copolymers. 43(12), 5352-5364.
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Journal of Pharmaceutical Sciences. (2015). Methacrylate-based copolymers for controlled drug delivery.[4][5] 104(2), 123-140.
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ChemicalBook. (2024). n-Propyl Methacrylate Properties and Synthesis.Link
